Blood group H antigen triaose type 1
Description
Properties
Molecular Formula |
C40H68N2O31 |
|---|---|
Synonyms |
Fucα1-2Galβ1-3GlcNAc |
Origin of Product |
United States |
Molecular Mechanisms of Blood Group H Type 1 Trisaccharide Biosynthesis
Enzymatic Synthesis Pathways and Key Glycosyltransferases
The synthesis of the H type 1 antigen occurs in the Golgi apparatus and involves the enzymatic transfer of a fucose sugar to a specific precursor carbohydrate chain. nih.govuniprot.org
The key enzyme responsible for the synthesis of the H type 1 antigen is Galactoside 2-alpha-L-fucosyltransferase 2, the product of the FUT2 or Secretor (Se) gene. genecards.orgnih.govwikipedia.org This enzyme catalyzes the transfer of an L-fucose residue from the donor substrate, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to the terminal D-galactose of a type 1 precursor chain (Galβ1-3GlcNAc-R). nih.govreactome.org This reaction forms an α-1,2 glycosidic linkage, creating the terminal Fucα1-2Galβ1-3GlcNAc structure that defines the H type 1 antigen. nih.govnih.gov This antigen is then found on glycoproteins and glycolipids in secretions like saliva and on the surface of mucosal epithelial cells. nih.govreactome.orgfrontiersin.org The presence of this antigen in secretions is known as the "secretor" phenotype. nih.gov
Table 1: Key Biosynthetic Enzyme for Blood Group H Antigen Trisaccharide Type 1
| Enzyme Name | Gene | EC Number | Function | Cellular Location |
|---|---|---|---|---|
| Galactoside 2-alpha-L-fucosyltransferase 2 | FUT2 (Se) | 2.4.1.69 | Catalyzes the transfer of L-fucose to form the H type 1 antigen in secretions. uniprot.orgnih.gov | Golgi apparatus nih.govuniprot.org |
The enzyme encoded by FUT2 demonstrates specificity for its substrates. It acts on the type 1 precursor chain, which is characterized by a β-1,3 linkage between the terminal galactose and the subterminal N-acetylglucosamine. nih.govreactome.org This is distinct from the related H transferase encoded by FUT1, which preferentially acts on type 2 precursor chains (containing a β-1,4 linkage) found on red blood cells. nih.gov
Kinetic studies of the wild-type FUT2 enzyme have determined its affinity for its substrates. For the fucose donor, GDP-fucose, the enzyme exhibits an apparent Michaelis-Menten constant (Kₘ) of 50 μM. nih.gov For the acceptor substrate, using the synthetic acceptor phenyl β-D-galactoside, the Kₘ was determined to be 8.79 mM, with a corresponding Vₘₐₓ of 0.89 pmol/h. nih.gov These kinetic parameters quantify the enzyme's efficiency and affinity in catalyzing the formation of the H type 1 antigen.
Genetic Regulation and Polymorphism in H Type 1 Trisaccharide Expression
The expression of the H type 1 trisaccharide is directly controlled by the genetic makeup of the FUT2 locus, including its allelic variations and regulatory mechanisms.
The gene encoding the enzyme responsible for H type 1 antigen synthesis in secretions is Fucosyltransferase 2 (FUT2), also known as the Secretor (Se) gene. genecards.orgwikipedia.org It is located on chromosome 19q13.33, in close proximity to the highly homologous FUT1 gene. nih.gove-century.us The FUT2 gene consists of two exons separated by a large intron, with the entire coding sequence for the 343-amino acid protein residing in the second exon. nih.gove-century.us
Table 2: Gene Encoding H Type 1 Biosynthetic Enzyme
| Gene Name | Locus | Encoded Protein | Function of Protein |
|---|---|---|---|
| FUT2 (Se) | 19q13.33 nih.gov | Galactoside 2-alpha-L-fucosyltransferase 2 genecards.org | Synthesis of H type 1 antigen in secretions genecards.org |
Polymorphisms within the FUT2 gene are common and are the primary determinant of the secretor versus non-secretor phenotype. nih.gov Individuals with at least one functional FUT2 allele are "secretors" and express H type 1 antigen in their bodily fluids. nih.gov Conversely, individuals who are homozygous for non-functional FUT2 alleles are "non-secretors" and are unable to produce the antigen in their secretions, a status found in approximately 20% of Caucasian populations. nih.govwellcomeopenresearch.org
Numerous inactivating mutations have been identified worldwide. The most prevalent non-secretor allele in Caucasian populations is a nonsense mutation at nucleotide position 428 (c.428G>A), which introduces a premature stop codon (p.Trp143Ter) and results in a truncated, inactive enzyme. nih.govwikigenes.org In East and Southeast Asian populations, a common cause of a "weak-secretor" or non-secretor phenotype is a missense mutation at position 385 (c.385A>T), which leads to an amino acid substitution (p.Ile129Phe) that significantly reduces the enzyme's activity. nih.govwikigenes.org The para-Bombay phenotype can arise in individuals with non-functional FUT1 alleles but at least one functional FUT2 allele, resulting in the absence of H antigen on red cells but its presence in secretions. nih.gov
Table 3: Common Allelic Variations of the FUT2 Gene and Their Phenotypic Impact
| Allele Name | Polymorphism | Consequence | Population Prevalence | Resulting Phenotype |
|---|---|---|---|---|
| se¹ (or se⁴²⁸) | c.428G>A (rs601338) | Nonsense mutation (p.Trp143Ter) nih.gov | Common in Caucasians nih.gov | Non-secretor (in homozygous state) |
| se² (or se³⁸⁵) | c.385A>T | Missense mutation (p.Ile129Phe) nih.gov | Common in East Asians nih.gov | Weak-secretor or Non-secretor |
| se³ (or se⁵⁷¹) | c.571C>T | Nonsense mutation wikigenes.org | Identified in Japanese populations wikigenes.org | Non-secretor (in homozygous state) |
| Fusion allele | Deletion/fusion event | Non-functional fusion gene wikigenes.org | Identified in Japanese populations wikigenes.org | Non-secretor (in homozygous state) |
The expression of the FUT2 gene is subject to regulatory control. Analysis of the FUT2 gene has identified a proximal promoter region upstream of the transcription start site. nih.gov This region contains binding sites for various transcription factors, including potential sites for AhR, ATF6, Elk-1, and p53, suggesting complex transcriptional regulation. genecards.org Furthermore, studies have indicated that this promoter region has undergone non-neutral evolution, highlighting its biological importance. nih.govresearchgate.net
Post-transcriptional control mechanisms also play a role in regulating FUT2 activity. The FUT2 gene can produce two different transcripts, likely through alternative splicing. bloodgroupdatabase.org One transcript codes for a 343-amino acid protein, while a more abundant, shorter transcript codes for a 332-amino acid protein. bloodgroupdatabase.org The protein translated from the shorter transcript is considered the more active enzyme, indicating that alternative splicing is a key mechanism for modulating the final level of fucosyltransferase activity. bloodgroupdatabase.org Down-regulation of FUT2 gene transcription has also been associated with certain disease states, such as lung cancer, further underscoring the importance of its regulated expression. nih.gov
Biological and Immunological Functions of Blood Group H Type 1 Trisaccharide
Role as a Precursor Structure for Higher-Order Glycans
The primary and most well-understood function of the H antigen is to serve as a precursor for the synthesis of the A and B blood group antigens. nih.govnih.govwikipedia.orgnih.govbbguy.org The biosynthesis of these complex glycans is a stepwise process involving specific glycosyltransferase enzymes.
The process begins with precursor chains, which can be of different types. nih.gov The H type 1 antigen is synthesized on a type 1 chain, which has a core structure of Galβ(1,3)GlcNAc-R (Galactose-β1,3-N-acetylglucosamine linked to a protein or lipid). nih.gov The synthesis of the H type 1 antigen is catalyzed by an α(1,2)fucosyltransferase encoded by the FUT2 gene, also known as the Secretor (Se) gene. nih.govascls.orgyoutube.com This enzyme adds a fucose sugar molecule in an α(1,2) linkage to the terminal galactose of the type 1 precursor chain. nih.govascls.org This specific antigen is prominently found on O-glycans and is present in bodily secretions and on the surface of epithelial cells in individuals who are "secretors" (possessing at least one functional FUT2 allele). nih.govascls.orgnih.gov
Once formed, the H type 1 antigen becomes the substrate for the glycosyltransferases encoded by the ABO gene locus. nih.govnih.gov
Individuals with the A allele express an N-acetylgalactosaminyltransferase, which adds N-acetylgalactosamine to the H antigen, creating the A antigen. nih.govnih.gov
Individuals with the B allele express a galactosyltransferase, which adds a D-galactose to the H antigen, creating the B antigen. nih.govnih.gov
Individuals with the O allele have a non-functional glycosyltransferase, meaning the H antigen remains unmodified. nih.govnih.gov Consequently, people with blood group O have the highest concentration of H antigen. isbtweb.org
This hierarchical synthesis pathway establishes a reciprocal relationship between the expression of H antigen and the A or B antigens on cell surfaces. bbguy.org
Involvement in Cellular Recognition and Adhesion Processes
Carbohydrates on the cell surface are critical for mediating interactions between cells and with the extracellular environment, including microorganisms. bbk.ac.ukwikipedia.org The H type 1 antigen, as a prominent cell surface glycan, participates in several such recognition and adhesion events.
Research suggests a direct role for the H antigen in cell adhesion. nih.gov For example, the expression of H type 1 antigen on the murine endometrial epithelium appears to be involved in the process of blastocyst adhesion during implantation. manchester.ac.uk
Furthermore, the H type 1 antigen serves as a docking site for pathogenic bacteria, facilitating their colonization of host tissues. bbk.ac.uk This is a crucial first step in the development of many infectious diseases.
Helicobacter pylori : The blood group antigen-binding adhesin (BabA) on the surface of H. pylori specifically recognizes and binds to fucosylated histo-blood group antigens, including the H type 1 antigen, on gastric epithelial cells. nih.gov This interaction is a key factor in the bacterium's ability to colonize the stomach.
Streptococcus pyogenes : The M1 protein, a major virulence factor of this bacterium, acts as a lectin that binds to the H type 1 antigen found on oral epithelial cells, mediating bacterial adhesion. researchgate.net
Interactions with Endogenous Lectins and Receptor Proteins
Lectins are proteins that bind specifically to carbohydrates and are pivotal in mediating biological processes through glycan recognition. umich.edunih.gov The H type 1 trisaccharide interacts with several lectins, from both pathogenic and other sources.
Characterization of Specific Binding Partners
Several proteins have been identified that specifically bind to the H type 1 antigen. The interactions are often crucial for the function of the binding partner, particularly in the context of microbial pathogenesis.
| Binding Partner | Source Organism | Biological Context | Key Interaction Details |
| BabA Adhesin | Helicobacter pylori | Bacterial adhesion to gastric mucosa | Binds to H type 1 antigen, which acts as a host cell receptor for the bacterium in blood group O individuals. nih.gov |
| M1 Protein | Streptococcus pyogenes | Bacterial adhesion to oral epithelium | Functions as a lectin recognizing H type 1 antigen. researchgate.net Competitive binding studies suggest a shared binding site with other glycans like LNT. researchgate.net |
| Ulex europaeus Lectin I (UEA I) | Gorse (Ulex europaeus) | Laboratory Reagent | A plant lectin with high specificity for the α(1,2)-linked fucose residue of the H antigen; widely used for its detection. ascls.orgnih.govatlas-medical.com |
Functional Consequences of Glycan-Lectin Interactions
The binding of lectins to the H type 1 antigen can trigger significant biological outcomes, most notably in host-pathogen interactions.
Bacterial Pathogenesis : The adhesion of bacteria to host tissues via H type 1 antigen binding is a critical initiating event for infection. bbk.ac.uk For H. pylori, this binding allows the bacteria to anchor to the stomach lining, leading to chronic inflammation and increasing the risk of gastritis, ulcers, and gastric cancer. nih.gov For Streptococcus pyogenes, adhesion to the throat epithelium is a prerequisite for causing conditions like streptococcal pharyngitis ("strep throat"). researchgate.net
Embryo Implantation : In murine models, the interaction between the H type 1 antigen on the uterine lining and a corresponding lectin on the surface of the blastocyst is thought to be a key step in successful embryo implantation, highlighting a role in reproduction. manchester.ac.uk
Developmental Expression and Cellular Localization
The expression of the Blood Group H antigen trisaccharide type 1 is dynamically regulated throughout development and varies significantly across different cell types and tissues. Its presence is not limited to red blood cells but extends to various epithelial tissues and is a notable marker on pluripotent stem cells.
Dynamic Changes During Cellular Differentiation and Development
The expression of the H type 1 antigen undergoes significant changes during the process of cellular differentiation and embryonic development. oup.com As pluripotent stem cells, which express H type 1/SSEA-5, differentiate into various lineages, the expression of this antigen is often downregulated or lost. nih.govresearchgate.net
For instance, during the differentiation of hPSCs into cardiomyocyte-like cells, the expression of ABH antigens, for which H is a precursor, is lost. nih.gov This suggests that the machinery for synthesizing these carbohydrate structures is turned off as the cells commit to a specific fate. This downregulation is part of a broader pattern of changes in cell surface antigens that occurs during hematopoietic and other forms of differentiation. nih.gov
Conversely, the differentiation into certain cell types, such as hepatocyte-like cells, may retain or modulate the expression of H type 1 and related antigens. nih.gov Studies on human intestinal organoids, which mimic the fetal intestine, have shown that they express various type 1 and type 2 histo-blood group antigens, demonstrating the re-emergence of these structures in organized, differentiated tissues. nih.gov
The regulation of these dynamic changes is complex, involving the transcriptional control of the relevant glycosyltransferase genes, such as FUT1 and FUT2. oup.comresearchgate.net For example, in keratinocytes, the level of H antigen expression, controlled by FUT1, has been shown to influence cell-cell adhesion and differentiation status. researchgate.net The expression of these antigens is a hallmark of the developmental stage and differentiation state of a cell, reflecting the changing functional requirements of the cell as it matures and integrates into tissues.
Table 2: Dynamic Changes in H Type 1 Antigen Expression
| Developmental Stage/Process | Change in H Type 1 Expression | Associated Findings | Reference |
|---|---|---|---|
| Pluripotent Stem Cells | Present | Serves as a pluripotency marker (SSEA-5). | nih.gov |
| Differentiation of hPSCs to Cardiomyocytes | Downregulated/Lost | Indicates loss of ABH antigens occurs early in embryogenesis for this lineage. | nih.gov |
| Differentiation of hPSCs to Hepatocytes | Maintained/Modulated | Hepatocyte-like cells retain expression of the precursor antigen. | nih.gov |
| Hematopoietic Differentiation | Lost during maturation | Antigens present on early progenitors are lost as cells differentiate. | nih.gov |
| Keratinocyte Differentiation | Expression level influences differentiation | Reduced H antigen expression leads to increased differentiation markers. | researchgate.net |
Compound Names
Advanced Research Methodologies for Blood Group H Type 1 Trisaccharide Analysis
Chemoenzymatic and Chemical Synthesis Strategies for Glycan Probes
The synthesis of glycan probes for the Blood group H antigen trisaccharide type 1 is a complex process that utilizes both chemoenzymatic and purely chemical strategies. These approaches are essential for creating the specific oligosaccharide structures needed for research and diagnostic applications.
Chemoenzymatic synthesis offers a powerful route to complex glycans by combining the precision of enzymatic reactions with the versatility of chemical synthesis. This method avoids the need for extensive protecting group manipulations that are often a bottleneck in purely chemical synthesis, while ensuring high stereoselectivity and regioselectivity in the formation of glycosidic bonds. Enzymes such as glycosyltransferases and glycosidases are key players in these synthetic pathways.
Purely chemical synthesis provides access to a wide array of glycan structures, including unnatural analogues for probing biological systems. The synthesis of a related structure, the blood group A trisaccharide, highlights common strategies that are applicable to the H antigen type 1. Key steps in such a synthesis involve the stereoselective formation of three critical glycosidic bonds. While forming a β-glycoside bond is relatively straightforward, the creation of α-glycosidic linkages for fucose and the terminal galactose (or N-acetylgalactosamine in the case of antigen A) requires careful selection of protective groups and reaction conditions to ensure the desired α-anomer is the major product. nih.govnih.gov
A common strategy involves the assembly of the trisaccharide from monosaccharide building blocks. For instance, a protected galactose derivative can be selectively fucosylated at the 2-OH position and subsequently glycosylated at the 3-OH position with a protected N-acetylglucosamine donor to yield the H type 1 trisaccharide backbone. researchgate.net The choice of protecting groups is critical to ensure that the correct hydroxyl groups are available for glycosylation at each step.
| Synthesis Strategy | Key Features | Relevant Enzymes/Reagents | Outcome |
| Chemoenzymatic Synthesis | High regio- and stereo-selectivity, fewer protecting group manipulations. rsc.org | Glycosyltransferases, Glycosidases, Sugar donors. rsc.org | Structurally well-defined glycans. |
| Chemical Synthesis | Access to natural and unnatural glycan structures. | Glycosyl donors, protecting groups, stereocontrolling reagents. nih.govnih.gov | Spacered and biotinylated trisaccharide probes. nih.govnih.gov |
Application of Glycan Array Technology for Binding Profiling
Glycan array technology is a high-throughput platform that enables the simultaneous screening of interactions between a protein and a large number of different carbohydrate structures. zbiotech.com This technology is invaluable for profiling the binding specificity of antibodies, lectins, and other glycan-binding proteins to the Blood group H antigen trisaccharide type 1.
These arrays are constructed by immobilizing a library of glycans onto a solid surface, such as a glass slide. When a sample containing a glycan-binding protein is applied to the array, the protein will bind to its specific carbohydrate ligands. The binding events are then detected, typically using a fluorescently labeled secondary antibody or by direct labeling of the protein of interest. This provides a detailed profile of the protein's binding affinities for the various glycans on the array.
Glycan arrays that include a variety of blood group antigens, including H type 1, are commercially available and have been used to evaluate the reactivity of antibodies and other proteins. zbiotech.com For example, a Blood Group Antigen (BGA) glycan array can include over 20 different blood group-related antigens, allowing for a comprehensive analysis of binding specificity. zbiotech.com This technology has been used to identify unique glycan moieties associated with different blood groups by analyzing the binding patterns of a panel of lectins. ashpublications.org
| Technology | Principle | Application for H Antigen Type 1 | Key Findings |
| Glycan Array | High-throughput screening of protein-carbohydrate interactions on a microarray platform. zbiotech.com | Profiling the binding of antibodies and lectins to immobilized H type 1 trisaccharide. | Determination of binding specificity and cross-reactivity with other blood group antigens. zbiotech.comashpublications.org |
Research has shown that the context in which the H antigen is presented can influence its recognition. For instance, the underlying glycan chain to which the H type 1 trisaccharide is attached can affect the binding of certain antibodies. nih.gov
Immunochemical Techniques for Detection and Localization
Immunochemical techniques are fundamental for the detection and localization of the Blood group H antigen trisaccharide type 1 in biological samples. These methods rely on the specific recognition of the antigen by antibodies.
Both monoclonal and polyclonal antibodies that specifically recognize the H type 1 antigen are crucial reagents for its detection. Monoclonal antibodies are produced from a single B-cell clone and therefore recognize a single epitope on the antigen, offering high specificity. Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the antigen, which can sometimes provide a stronger signal in certain applications.
Commercially available monoclonal antibodies to Blood group H antigen type 1 are well-characterized and can distinguish it from the H type 2 antigen. These antibodies have been validated for use in a variety of immunochemical assays.
| Antibody Type | Source | Applications | Specificity |
| Monoclonal Anti-H Type 1 | Mouse | ELISA, Immunohistochemistry (IHC) | Specific for H type 1 antigen; does not recognize H type 2. |
| Polyclonal Anti-H | Various | Western Blotting, Immunofluorescence | Recognizes multiple epitopes on the H antigen. |
Advanced blotting techniques are employed for the analysis of glycolipids, which are a major class of molecules that carry the H antigen. The Far-Eastern blot, also known as TLC blotting, is a technique specifically designed for the analysis of lipids, including glycosphingolipids. researchgate.net
In this method, lipids are first separated by high-performance thin-layer chromatography (HPTLC). The separated lipids are then transferred to a polyvinylidene difluoride (PVDF) membrane. This transfer allows for subsequent analysis, such as immunostaining with specific antibodies to detect the H antigen. The Far-Eastern blot is a simple and rapid technique that provides high blotting efficiency and allows for sensitive detection of the blotted glycosphingolipids. researchgate.net This method can be coupled with mass spectrometry for structural determination of the lipid-linked H antigen. researchgate.net
Glycoconjugate Design for Immunological and Cell-Based Studies (e.g., Protein-Grafted Glycans on BSA, HSA, KLH, OVA, CRM197)
To study the immunological properties of the Blood group H antigen trisaccharide type 1 and its role in cell-based interactions, it is often necessary to present the carbohydrate in a multivalent format. This is achieved by covalently linking the glycan to a carrier protein, creating a glycoconjugate. Carbohydrates alone are often weak antigens, but when conjugated to a protein carrier, they can elicit a more robust immune response.
Commonly used carrier proteins include:
Bovine Serum Albumin (BSA)
Human Serum Albumin (HSA)
Keyhole Limpet Hemocyanin (KLH)
Ovalbumin (OVA)
CRM197 (a non-toxic mutant of diphtheria toxin)
KLH is a popular choice due to its high immunogenicity. pnas.org CRM197 is also widely used as a carrier protein in licensed conjugate vaccines and offers the advantage of being a well-defined recombinant protein. pnas.org The choice of carrier protein can influence the type and magnitude of the immune response.
These glycoconjugates are invaluable tools for:
Immunizing animals to produce anti-H type 1 antibodies.
Probing the binding of the H antigen to its receptors on cells.
Studying the role of the H antigen in cell adhesion and signaling processes.
Products such as the Blood group H antigen disaccharide grafted onto KLH are commercially available, and custom conjugations to other carrier proteins can also be performed.
| Carrier Protein | Key Characteristics | Common Applications |
| KLH | Highly immunogenic, large protein complex. pnas.org | Production of high-titer antibodies. |
| BSA | Stable, soluble, and well-characterized. pnas.org | Immunoassays, initial immunogenicity studies. |
| HSA | Human protein, potentially less immunogenic in humans. | Studies requiring a human-derived carrier. |
| OVA | Well-characterized protein from hen egg whites. pnas.org | Immunological studies in animal models. |
| CRM197 | Recombinant, well-defined, used in human vaccines. pnas.org | Vaccine development, studies requiring a clinically relevant carrier. |
Comparative and Evolutionary Glycobiology of H Antigens
Structural and Functional Differentiation of H Antigen Isomers
The H histo-blood group antigens are not a single entity but a family of isomers built upon different precursor oligosaccharide chains, known as glycan chains. nih.govnih.gov This structural diversity leads to differential expression in various tissues and distinct functional roles. The primary distinction between these isomers lies in the glycosidic linkage between the terminal galactose (Gal) and the subterminal N-acetylglucosamine (GlcNAc) of the core disaccharide unit. nih.govnih.gov
Type 1 H Antigen (Galβ1-3GlcNAc): The Type 1 chain features a β1-3 linkage. nih.gov The H antigen on this chain is synthesized by the action of an α-1,2-fucosyltransferase encoded by the FUT2 (Secretor) gene, which is primarily expressed in secretory glands. nih.govisbtweb.org Consequently, Type 1 H antigen is abundant in secretions like saliva and is found on mucins and glycosphingolipids in plasma. nih.gov While not endogenously synthesized by red blood cells, Type 1 H antigen can be adsorbed onto their surface from the plasma in "secretor" individuals. nih.govnih.gov
Type 2 H Antigen (Galβ1-4GlcNAc): The Type 2 chain is characterized by a β1-4 linkage. nih.gov This isomer is the principal H antigen found on the surface of red blood cells and is synthesized during erythropoiesis. nih.govreactome.org The enzyme responsible is fucosyltransferase 1 (FUT1), encoded by the FUT1 (H) gene. nih.govnih.gov Type 2 H antigen is prevalent on N-glycans. nih.gov
Other H Antigen Isomers: Beyond the common Type 1 and Type 2 structures, other precursor chains give rise to additional H antigen isomers. These include Type 3 (Galβ1-3GalNAc), Type 4 (Galβ1-3GalNAc), and Type 6, which is found in human intestinal cells. nih.govnih.gov A Type 5 structure has been described synthetically but has not been isolated from human tissues. nih.gov These different isomers can exhibit distinct spatial conformations, which may influence their recognition by antibodies and other glycan-binding proteins. nih.govoup.com
The functional differentiation arising from this isomerism is significant. The tissue-specific expression, governed by the differential activity of FUT1 and FUT2, means that Type 1 H antigen is crucial for mucosal biology, while Type 2 is central to transfusion medicine. nih.govisbtweb.org
Table 1: Structural and Biosynthetic Differentiation of H Antigen Isomers
| Isomer Type | Core Chain Structure | Synthesizing Enzyme (Gene) | Primary Location |
|---|---|---|---|
| Type 1 | Galβ1-3GlcNAc | Fucosyltransferase 2 (FUT2) | Secretions (saliva), mucins, plasma glycolipids nih.govnih.gov |
| Type 2 | Galβ1-4GlcNAc | Fucosyltransferase 1 (FUT1) | Red blood cell surface, N-glycans nih.govreactome.orgnih.gov |
| Type 3 | Galβ1-3GalNAc | FUT1/FUT2 | Mucin O-glycans nih.govnih.gov |
| Type 4 | Galβ1-3GalNAc | FUT1/FUT2 | Glycolipids, renal tissue nih.govnih.gov |
| Type 5 | Synthetic | N/A | Not isolated from human tissues nih.gov |
| Type 6 | N/A | FUT1/FUT2 | Human intestinal cells nih.gov |
Interrelationships with Lewis Blood Group Antigens and Sialylated Derivatives
The H antigen is a pivotal branching point in the biosynthesis of other important fucosylated antigens, most notably the Lewis blood group antigens. nih.govbritannica.com The creation of these structures is a coordinated process involving multiple fucosyltransferases and sialyltransferases.
The synthesis of Lewis antigens begins with the same Type 1 and Type 2 precursor chains. The FUT3 gene encodes fucosyltransferase 3, which adds a fucose residue in an α1-4 linkage to the GlcNAc of a Type 1 chain, creating the Lewis a (Lea) antigen. nih.govwikipedia.org In individuals who are "secretors" (possessing a functional FUT2 gene), the Type 1 chain is first converted to Type 1 H antigen. The FUT3 enzyme can then add a second fucose to this structure, resulting in the difucosylated Lewis b (Leb) antigen. nih.govwikipedia.org
Similarly, on Type 2 chains, the action of other fucosyltransferases (such as FUT4, FUT5, FUT6, or FUT7) adds a fucose in an α1-3 linkage to the GlcNAc, forming the Lewis x (Lex) antigen. nih.govfrontiersin.org If the Type 2 H antigen is the substrate, the same enzymes can create the difucosylated Lewis y (Ley) antigen. rsc.org
Furthermore, these H and Lewis structures can be capped with sialic acid by sialyltransferases, creating sialylated derivatives of significant biological importance. nih.govexplorationpub.com For example, the addition of sialic acid to the Lea or Lex structures gives rise to Sialyl Lewis a (sLea) and Sialyl Lewis x (sLex), respectively. explorationpub.comnih.gov These molecules are well-known ligands for selectins, a class of cell adhesion molecules, and play roles in inflammation and cancer metastasis.
Table 2: Biosynthetic Interrelationships of H and Lewis Antigens
| Precursor Chain | Initial Fucosylation (Enzyme) | Resulting Antigen | Subsequent Modification (Enzyme) | Final Antigen |
|---|---|---|---|---|
| Type 1 | α1-4 Fuc to GlcNAc (FUT3) | Lewis a (Lea) | α2-3 Sialylation | Sialyl Lewis a (sLea) frontiersin.org |
| Type 1 | α1-2 Fuc to Gal (FUT2) | H antigen (Type 1) | α1-4 Fuc to GlcNAc (FUT3) | Lewis b (Leb) nih.gov |
| Type 2 | α1-3 Fuc to GlcNAc (FUT4-7) | Lewis x (Lex) | α2-3 Sialylation | Sialyl Lewis x (sLex) nih.gov |
| Type 2 | α1-2 Fuc to Gal (FUT1) | H antigen (Type 2) | α1-3 Fuc to GlcNAc (FUT4-7) | Lewis y (Ley) rsc.org |
Evolutionary Conservation and Diversification of Fucosylated Glycans
The enzymes responsible for synthesizing fucosylated glycans, the fucosyltransferases (FUTs), belong to a large family of proteins that have undergone significant evolutionary diversification. oup.com Based on sequence similarities, vertebrate FUTs are categorized into three main groups: α-2, α-3, and α-6-fucosyltransferases. oup.com The α-2-fucosyltransferases, including FUT1 and FUT2, are responsible for synthesizing the H antigen. oup.com
Phylogenetic analyses suggest that these enzyme families arose from a common ancestor through processes of gene duplication and subsequent divergent evolution. oup.comnih.gov This is supported by the identification of conserved peptide motifs within the catalytic domains of these enzymes. oup.comnih.gov For instance, α-2-FUTs and α-6-FUTs from prokaryotes to eukaryotes share highly conserved motifs, suggesting they belong to a superfamily that diverged from a common ancestor. oup.comnih.gov The α-3-fucosyltransferases form a distinct family but still display some regions of similarity, hinting at a shared, more ancient origin for all FUTs. nih.gov
This evolutionary history has resulted in a vast diversity of fucosylated structures across the biological world. While the core biosynthetic pathways for structures like the H antigen are conserved, particularly in mammals, the expression patterns and further modifications of these glycans vary widely. nih.govnih.gov This diversification is thought to be driven by both intrinsic and extrinsic selection pressures. nih.gov Intrinsically, changes in glycan structures can modulate the function of the glycoproteins and glycolipids they are attached to. Extrinsically, the "Red Queen" effect is a powerful driver, where host organisms must constantly alter their cell-surface glycans to evade pathogens that use these structures as receptors for attachment and entry. nih.gov
Cross-Species Glycan Expression Profiles
The expression of H antigens and related fucosylated glycans is not limited to humans. Orthologs of the fucosyltransferase genes, particularly FUT1, and the expression of H-like antigens have been identified in a range of species, highlighting their conserved biological importance.
In many mammals, the fundamental pathways for H antigen synthesis are conserved. For example, studies have shown that mouse cells possess the necessary precursor chains to synthesize human blood group H antigen when the human H-transferase enzyme is introduced via gene transfer. nih.gov This indicates a conserved glycobiology between the species. However, antigen expression can vary significantly, and certain epitopes may have different immunogenicity between species. frontiersin.org
Beyond mammals, evidence of H antigen synthesis exists in more distant species. In the Pacific oyster, Crassostrea gigas, a FUT1 gene has been cloned and characterized. Phylogenetic analysis showed its similarity to vertebrate FUT1 and FUT2, which synthesize H type 2 antigen. mdpi.com This suggests that the machinery for producing these important glycans existed early in metazoan evolution. The expression of H-like antigens in oysters is thought to play a role in innate immunity, potentially by binding to pathogens like noroviruses. mdpi.com
Conversely, many bacteria lack the complex organelles like the endoplasmic reticulum and Golgi apparatus that are required for the elaborate post-translational modifications, including glycosylation, seen in mammalian cells. caltagmedsystems.co.uk However, some bacteria have evolved their own fucosyltransferases. oup.com For example, the bacterium Helicobacter pylori, which colonizes the human stomach, expresses Lewis antigens that mimic the host's glycans, a strategy believed to be for immune evasion. The fucosyltransferase from H. pylori has been used in the chemoenzymatic synthesis of Lewis antigens. nih.gov
Table 3: Examples of Cross-Species H Antigen and FUT Expression
| Species | Finding | Significance |
|---|---|---|
| Mouse (Mus musculus) | Possesses precursor glycans for H antigen synthesis; can express human H antigen after gene transfer. nih.gov | Demonstrates conservation of the basic glycan biosynthetic machinery among mammals. frontiersin.org |
| Pacific Oyster (Crassostrea gigas) | Expresses a FUT1 gene ortholog (CgFUT1) similar to vertebrate FUT1/FUT2. mdpi.com | Suggests an ancient evolutionary origin of H antigen synthesis and a role in invertebrate innate immunity. mdpi.com |
| Various Mammals (e.g., Cattle, Dogs, Primates) | Cross-reactivity of antibodies against human HLA antigens suggests conservation of certain polymorphic determinants. nih.gov | Indicates that some glycan structures and the genes that create them are conserved across mammalian evolution. |
| Helicobacter pylori | Expresses Lewis antigens and possesses fucosyltransferases. nih.gov | Example of molecular mimicry where a pathogen expresses host-like glycans, likely for immune evasion. |
Q & A
Q. What are the structural characteristics of Blood group H antigen triaose type 1, and which analytical techniques are most effective for its characterization?
this compound (Fucα1-2Galβ1-3GlcNAc) is a trisaccharide critical to ABO blood group specificity. Structural elucidation requires methods like:
- 2D NMR spectroscopy : Assigns anomeric protons (e.g., Fucα1-2 linkage) and confirms glycosidic bond configurations .
- Mass spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) distinguishes isomers by fragmentation patterns .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to lectins or antibodies, as demonstrated for related H antigen triaose type 2 .
Q. How is this compound synthesized in vitro, and what are the critical parameters for optimizing yield?
Enzymatic synthesis using engineered E. coli strains expressing glycosyltransferases (e.g., FutC α1-2 fucosyltransferase) is a scalable approach. Key parameters include:
- Substrate specificity : Use galactoside derivatives (e.g., aminopropyl-galactoside) as acceptor molecules .
- Enzyme kinetics : Optimize reaction pH, temperature, and cofactor (e.g., GDP-fucose) concentrations to enhance transferase activity .
- Purification : Size-exclusion chromatography or affinity tags ensure >95% purity for functional studies .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in binding affinity data for this compound across different lectin interaction studies?
Discrepancies may arise from glycan presentation (free vs. conjugated) or buffer conditions. To address this:
- Orthogonal assays : Compare ITC (solution-phase) with surface plasmon resonance (SPR; immobilized glycans) to assess avidity effects .
- Control for pH and ionic strength : Lectin binding (e.g., SrFLD) is sensitive to environmental factors; standardize buffers across experiments .
- Structural validation : Use X-ray crystallography or molecular docking to correlate binding affinities with glycan conformations .
Q. How do species-specific variations in glycosyltransferase expression impact the selection of model organisms for studying this compound biosynthesis?
The FUT1 and FUT2 genes encode α1-2 fucosyltransferases responsible for H antigen synthesis. Considerations include:
Q. What are the challenges in distinguishing this compound from its structural isomers (e.g., type 2) using mass spectrometry, and how can they be overcome?
Isomers like H antigen triaose type 2 (Fucα1-2Galβ1-4GlcNAc) share identical molecular weights but differ in linkage positions. Solutions include:
- Ion mobility spectrometry (IMS) : Separates isomers based on collision cross-sectional differences .
- Enzymatic digestion : Use linkage-specific glycosidases (e.g., β1-3 galactosidase) to cleave type 1 but not type 2 structures .
- Derivatization strategies : Permethylation enhances MS/MS fragmentation specificity for linkage determination .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
